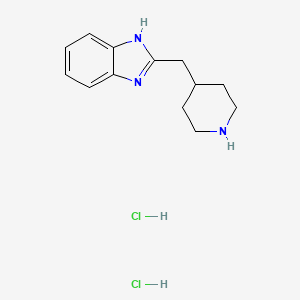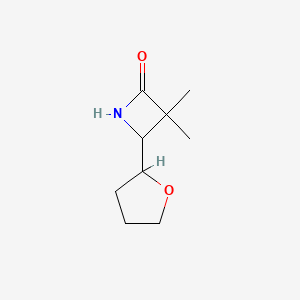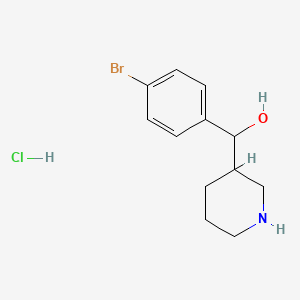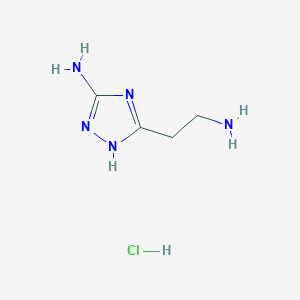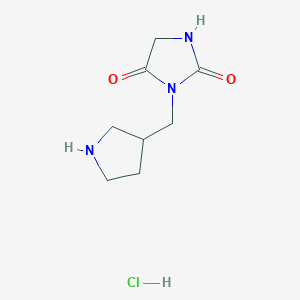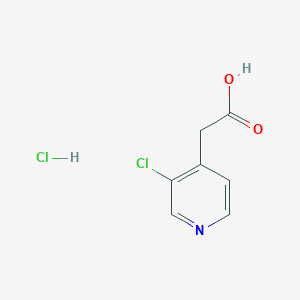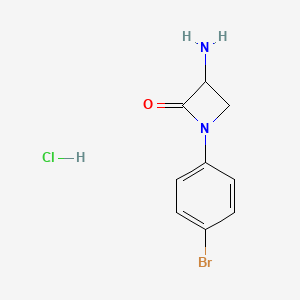
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidin-2-one derivatives, such as “3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride”, involves various synthetic methodologies . Azetidine can be considered as a fairly typical cyclic amine . The strain in the four-membered ring is less than that in the three-membered aziridine system; as a result, azetidines show few of the exceptional properties associated with aziridines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride and its derivatives show promising antitumor activities. Greene et al. (2016) reported a series of 3-phenoxy-1,4-diarylazetidin-2-ones exhibiting potent antiproliferative properties. They found that specific configurations and structural features of these compounds, like the torsional angle between the phenyl rings and the presence of the azetidin-2-one core, are crucial for their antitumor activity. These compounds demonstrated significant inhibitory effects on MCF-7 breast cancer cells, disrupted microtubular structures, and induced apoptosis, highlighting their potential as anticancer agents (Greene et al., 2016).
Antimicrobial Applications
Azetidin-2-one derivatives have been synthesized for their potential antibacterial applications. For instance, Mohite and Bhaskar (2011) synthesized a series of 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-ones and observed significant activity against various bacteria and fungi (Mohite & Bhaskar, 2011). Similarly, Halve et al. (2007) synthesized azetidin-2-ones with various substituents and documented their antibacterial activity against several pathogens, indicating the structural importance of the azetidin-2-one core in antimicrobial activity (Halve et al., 2007).
Synthetic Applications
The azetidin-2-one core is recognized as a versatile building block in organic synthesis. Deshmukh et al. (2004) described the use of enantiomerically pure beta-lactams as intermediates for synthesizing a wide variety of biologically significant compounds. The beta-lactam core, present in this compound, serves as a synthon for constructing complex molecules, leveraging its strain energy and reactivity for diverse transformations (Deshmukh et al., 2004).
Biological Evaluation and Molecular Modeling
The derivatives of this compound are also subjected to biological evaluation and molecular modeling to understand their mechanism of action and improve their efficacy. Chhajed and Upasani (2012) synthesized novel azetidin-2-one derivatives and assessed their antibacterial properties through molecular docking, indicating a correlation between their structural features and biological activity (Chhajed & Upasani, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-1-(4-bromophenyl)azetidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBOZQLTOXMAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




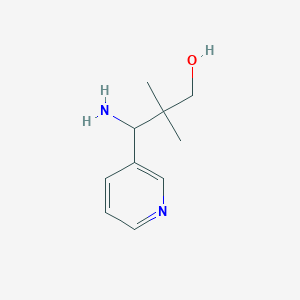
![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)

